molecular formula C6H11ClN2S B13928345 1-(4-Methylthiazol-2-yl)ethanamine hydrochloride

1-(4-Methylthiazol-2-yl)ethanamine hydrochloride

Cat. No.: B13928345
M. Wt: 178.68 g/mol
InChI Key: CSDCEDSQUNCJBU-UHFFFAOYSA-N
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Description

1-(4-Methylthiazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C6H10N2S·HCl It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylthiazol-2-yl)ethanamine hydrochloride typically involves the reaction of 4-methylthiazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylthiazol-2-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiazole derivatives.

    Substitution: Various substituted thiazole derivatives, depending on the reagents used.

Scientific Research Applications

1-(4-Methylthiazol-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylthiazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-Methylthiazol-2-yl)methanamine
  • **1-(4-Methyl-1,3-thiazol-2-yl)ethanamine dihydrochloride
  • **(4-Ethylthiazol-2-yl)methanamine hydrochloride

Uniqueness

1-(4-Methylthiazol-2-yl)ethanamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H11ClN2S

Molecular Weight

178.68 g/mol

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H10N2S.ClH/c1-4-3-9-6(8-4)5(2)7;/h3,5H,7H2,1-2H3;1H

InChI Key

CSDCEDSQUNCJBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C)N.Cl

Origin of Product

United States

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